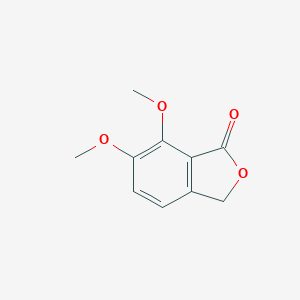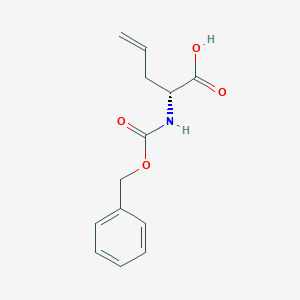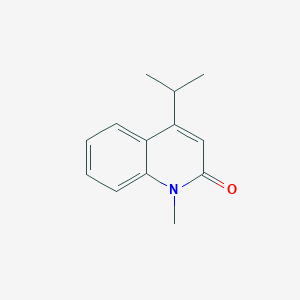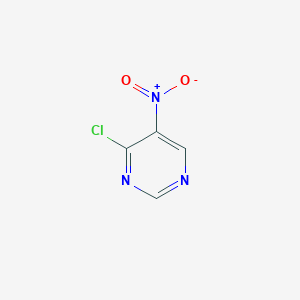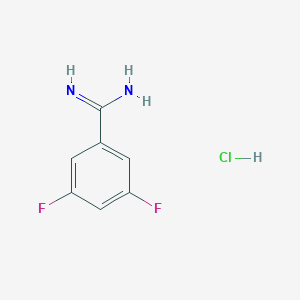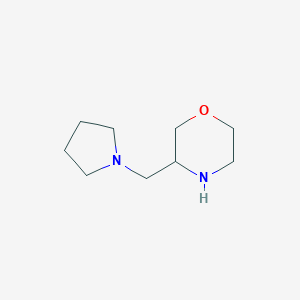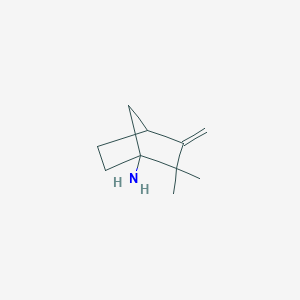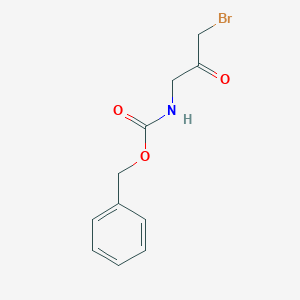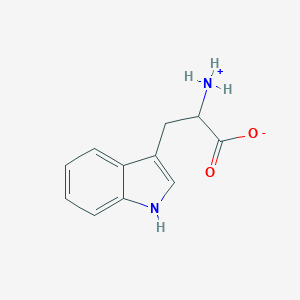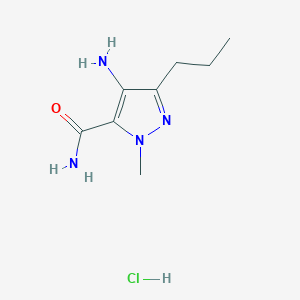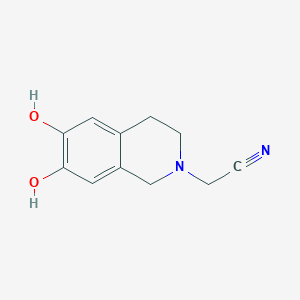
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline (DHCTQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DHCTQ belongs to the class of tetrahydroisoquinoline alkaloids, which are naturally occurring compounds found in many plants. In
作用机制
The mechanism of action of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
生化和生理效应
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can reduce oxidative stress and inflammation, which are implicated in many diseases. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells.
实验室实验的优点和局限性
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also be easily modified to create analogs with improved properties. However, 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the use of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential anti-cancer properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline and its analogs. Additionally, future research could focus on improving the pharmacokinetic and pharmacodynamic properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline to enhance its therapeutic potential.
Conclusion
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective and anti-cancer properties, and it can reduce oxidative stress and inflammation. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but also has limitations. Future research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline could focus on its potential use as a neuroprotective agent and anti-cancer treatment, as well as improving its pharmacokinetic and pharmacodynamic properties.
合成方法
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine. Another method involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired isomer. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry.
科学研究应用
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has also been found to have potential anti-cancer properties and can inhibit the growth of cancer cells.
属性
CAS 编号 |
152211-63-7 |
|---|---|
产品名称 |
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
InChI 键 |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
规范 SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
其他 CAS 编号 |
152211-63-7 |
同义词 |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



